1-O-Sinapoyl-beta-D-glucose 1-O-Sinapoyl-beta-D-glucose 1-O-sinapoyl-beta-D-glucose is a glucosyl hydroxycinnamic acid that is the cinnamate ester obtained by the formal condensation of the carboxy group of trans-sinapic acid with the anomeric hydroxy group of beta-D-glucose. It has a role as a plant metabolite. It is a glucosyl hydroxycinnamic acid, a dimethoxybenzene, a monosaccharide derivative and a cinnamate ester. It derives from a beta-D-glucose and a trans-sinapic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1835258
InChI: InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17+/m1/s1
SMILES: COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C17H22O10
Molecular Weight: 386.3 g/mol

1-O-Sinapoyl-beta-D-glucose

CAS No.:

Cat. No.: VC1835258

Molecular Formula: C17H22O10

Molecular Weight: 386.3 g/mol

* For research use only. Not for human or veterinary use.

1-O-Sinapoyl-beta-D-glucose -

Specification

Molecular Formula C17H22O10
Molecular Weight 386.3 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17+/m1/s1
Standard InChI Key XRKBRPFTFKKHEF-DGDBGZAXSA-N
Isomeric SMILES COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O

Introduction

Chemical Structure and Properties

1-O-Sinapoyl-beta-D-glucose is a glucosyl hydroxycinnamic acid formed by the formal condensation of the carboxy group of trans-sinapic acid with the anomeric hydroxy group of beta-D-glucose. This esterification creates a molecule that serves as an important intermediate in plant secondary metabolism .

Molecular Information

The compound has the following chemical identifiers and properties:

  • Molecular Formula: C₁₇H₂₂O₁₀

  • Molecular Weight: 386.3 g/mol

  • CAS Number: 78185-48-5

  • InChIKey: XRKBRPFTFKKHEF-DGDBGZAXSA-N

The structure contains a sinapoyl moiety (derived from sinapic acid) featuring a characteristic 4-hydroxy-3,5-dimethoxyphenyl group connected to the anomeric carbon of beta-D-glucose via an ester linkage .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in the scientific literature:

  • 1-O-Sinapoyl beta-D-glucoside

  • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

  • (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl beta-D-glucopyranoside

  • 1-o-sinapoyl-beta-glucose

Physical and Chemical Properties

The compound has distinct chemical properties that influence its behavior in biological systems:

  • Standard Gibbs Free Energy of Formation (ΔfG'°): -64.425385 kcal/mol

  • Contains both hydrophilic (glucose) and hydrophobic (sinapoyl) regions

  • Has predicted collision cross-section values for various adducts, important for mass spectrometry identification

Table 1: Predicted Collision Cross Section Values for 1-O-Sinapoyl-beta-D-glucose

Adductm/zPredicted CCS (Ų)
[M+H]⁺387.12858186.4
[M+Na]⁺409.11052193.9
[M+NH₄]⁺404.15512187.8
[M+K]⁺425.08446193.5
[M-H]⁻385.11402185.1
[M+Na-2H]⁻407.09597184.5
[M]⁺386.12075186.4
[M]⁻386.12185186.4

Biochemical Role and Distribution

Role as a Plant Metabolite

1-O-Sinapoyl-beta-D-glucose serves multiple functions in plant biochemistry:

  • Acts as an acyl donor in transacylation reactions

  • Functions as a storage and transport form of sinapic acid

  • Participates in plant defense mechanisms through phenylpropanoid metabolism

  • Serves as a precursor for more complex sinapate esters

The compound belongs to a broader class of phenylpropanoid conjugates that are integral to plant secondary metabolism, particularly in stress responses and UV protection mechanisms .

Distribution in Plant Species

The compound has been reported in various plant species with notable concentrations:

  • Swertia japonica (Gentianaceae family)

  • Capsicum annuum (bell peppers)

  • Raphanus sativus L. var. sativus (red radish)

In red radish, 1-O-Sinapoyl-beta-D-glucose acts as a donor in the formation of sinapoyl-L-malate, an important UV-screening compound that accumulates in the epidermis of plants exposed to high light intensities .

Metabolic Pathways and Enzymatic Reactions

Sinapate Ester Biosynthesis

1-O-Sinapoyl-beta-D-glucose participates in several key metabolic pathways:

  • In sinapate ester biosynthesis, two molecules of 1-O-sinapoyl-beta-D-glucose can react to form D-glucose and 1,2-bis-O-sinapoyl beta-D-glucoside through the action of sinapoylglucose—sinapoylglucose O-sinapoyltransferase (EC 2.3.1.103) .

  • In hydroxycinnamate sugar acid ester biosynthesis:
    1-O-sinapoyl-beta-D-glucose + D-glucarate → O-sinapoylglucarate + D-glucopyranose

Involvement in Transacylation Reactions

The compound serves as an acyl donor in various transacylation reactions catalyzed by specialized transferases:

  • In protein extracts from red radish (Raphanus sativus L. var. sativus) cotyledons, 1-O-Sinapoyl-beta-D-glucose participates in the formation of depsides between cinnamic acids and L-malate. This reaction shows absolute acceptor specificity toward L-malate and pronounced donor specificity with 1-sinapoylglucose .

  • The enzyme 1-sinapoylglucose:L-malate sinapoyltransferase (SMT) catalyzes the reaction:
    1-sinapoylglucose + L-malate → sinapoyl-L-malate + glucose

This enzymatic activity demonstrates the following characteristics:

  • Optimal pH: 6.3

  • No requirement for metal ions or sulfhydryl group reagents

  • Km values: 0.46 mM for 1-sinapoylglucose and 54 mM for L-malate

Role in Anthocyanin Modification

1-O-Sinapoyl-beta-D-glucose participates in anthocyanin modification pathways, particularly in Arabidopsis:

In the anthocyanidin modification pathway, it contributes to the formation of complex cyanidin derivatives:

  • cyanidin 3-O-[2"-O-(xylosyl)-6"-O-(p-coumaroyl) glucoside] 5-O-malonylglucoside + 1-O-sinapoyl-beta-D-glucose → cyanidin 3-O-[2"-O-(2"'-O-(sinapoyl) xylosyl) 6"-O-(p-coumaroyl) glucoside] 5-O-[6""-O-(malonyl) glucoside + D-glucopyranose

These reactions highlight the importance of 1-O-Sinapoyl-beta-D-glucose in the diversification of plant pigments and other specialized metabolites.

Quantitative Analysis in Plant Tissues

Research has documented the concentration of 1-O-Sinapoyl-beta-D-glucose in various plant tissues, revealing interesting patterns of accumulation over time and across different plant organs.

Concentration in Root and Leaf Tissues

Metabolomic studies have measured the concentration of 1-O-Sinapoyl-beta-D-glucose in plant tissues using HILIC (Hydrophilic Interaction Liquid Chromatography) in positive ion mode .

Table 2: Concentration of 1-O-Sinapoyl-beta-D-glucose in Plant Tissues

Plant AgeSample SourceConcentration Range (μg/g)Mean Concentration (μg/g)
3 dayRoot26,141.94 - 28,511.4626,999.07
9 dayRoot67,739.04 - 81,035.8974,439.24
3 dayLeaf417,237.86 - 447,984.42432,362.23
9 dayLeaf95,347.04 - 103,591.98100,716.74

Developmental Changes in Concentration

The data reveals significant patterns in the accumulation of 1-O-Sinapoyl-beta-D-glucose during plant development:

  • In root tissue, the concentration increases substantially from day 3 to day 9 (approximately 2.76-fold increase).

  • In leaf tissue, the concentration dramatically decreases from day 3 to day 9 (approximately 4.29-fold decrease) .

These opposing trends in different tissues suggest tissue-specific roles for 1-O-Sinapoyl-beta-D-glucose and point to its dynamic metabolism during plant development. The high concentration in young leaves (3-day) aligns with its proposed role in UV protection during early leaf development .

Enzyme Kinetics and Biochemical Characterization

The enzymatic activities involving 1-O-Sinapoyl-beta-D-glucose have been characterized in detail, particularly for the sinapoyltransferase enzymes.

1-Sinapoylglucose:L-malate Sinapoyltransferase (SMT)

This enzyme catalyzes the transfer of the sinapoyl moiety from 1-O-Sinapoyl-beta-D-glucose to L-malate. Key kinetic parameters include:

  • Km for 1-sinapoylglucose: 0.46 mM

  • Km for L-malate: 54 mM

  • pH optimum: 6.3

  • Maximum activity: 67 pkat pair⁻¹ of cotyledons (in 10-14-day-old seedlings)

The enzyme shows absolute specificity for L-malate as an acceptor and a pronounced preference for 1-sinapoylglucose as the acyl donor .

Sinapoylglucose—Sinapoylglucose O-Sinapoyltransferase

This enzyme (EC 2.3.1.103) catalyzes the reaction:
2 1-O-sinapoyl beta-D-glucoside → D-glucose + 1,2-bis-O-sinapoyl beta-D-glucoside

The systematic name for this enzyme is 1-O-(4-hydroxy-3,5-dimethoxycinnamoyl)-beta-D-glucoside:1-O-(4-hydroxy-3,5-dimethoxycinnamoyl-beta-D-glucoside 1-O-sinapoyltransferase .

This enzyme belongs to the family of transferases, specifically acyltransferases transferring groups other than aminoacyl groups, and represents an important step in the diversification of sinapate esters in plants .

Research Applications and Significance

Analytical Methods for Detection

The compound can be detected and quantified using various analytical techniques:

  • HILIC coupled with mass spectrometry, as evidenced by the metabolomics data

  • The predicted collision cross section values (Table 1) facilitate identification in ion mobility mass spectrometry experiments

  • UV-visible spectroscopy can be used for detection due to the characteristic absorption of the sinapoyl moiety

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